
N,N-Didesmethyl Ulipristal
准备方法
合成路线和反应条件: LY-246736 二水合物是通过从 1,3-二甲基-4-哌啶酮开始的多步过程合成的。 合成涉及以下关键步骤 :
哌啶醇的制备: 哌啶醇是使用标准方法从 1,3-二甲基-4-哌啶酮制备的。
选择性消除: 四氢吡啶是通过在回流的十氢化萘中于 190°C 进行乙酸碳酸酯的顺式热消除而形成的。
烷基化: 金属烯胺在 -50°C 下用硫酸二甲酯烷基化,得到反式-3,4-二甲基-γ-烷基化产物。
还原和脱烷基化: 烯胺用硼氢化钠还原,然后用氯甲酸苯酯和 HBr/AcOH 进行 N,O-脱烷基化。
苄基化: 苄基是通过在 -20°C 下对迈克尔加成产物二阴离子进行非选择性苄基化引入的。
水解和偶联: 酯用氢氧化钠水解,然后用 DCC 偶联甘氨酸酯,并进一步水解。
工业生产方法: LY-246736 二水合物的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 结晶二水合物是在用盐酸中和后,直接从皂化反应混合物中分离出来的 .
反应类型:
氧化: LY-246736 二水合物可以发生氧化反应,尤其是在哌啶环上。
还原: 该化合物可以使用硼氢化钠等还原剂进行还原。
取代: 可以发生各种取代反应,尤其是涉及芳香环和哌啶氮的反应。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 硫酸二甲酯和氯甲酸苯酯等试剂用于烷基化和脱烷基化反应。
科学研究应用
Emergency Contraception
Ulipristal acetate is widely recognized for its role in emergency contraception (EC). N,N-Didesmethyl Ulipristal, as a metabolite, contributes to understanding the pharmacokinetics and dynamics of ulipristal acetate in clinical settings. Research indicates that ulipristal acetate can prevent ovulation when taken within 120 hours after unprotected intercourse, with this compound providing insights into the drug's metabolic fate and efficacy .
Hormonal Therapies
The potential use of this compound extends to the treatment of hormonal disorders such as uterine fibroids. Studies have shown that ulipristal acetate can reduce endometrial thickness and inhibit fibroid growth, suggesting that understanding its metabolites could enhance therapeutic strategies for managing these conditions .
Drug Development and Quality Control
This compound serves as a reference standard in the quality control of ulipristal formulations. Its characterization is essential for ensuring the consistency and safety of pharmaceutical products containing ulipristal acetate . This application is particularly relevant during the development of generic formulations under Abbreviated New Drug Applications (ANDAs).
Case Study 1: Efficacy in Emergency Contraception
A clinical trial involving 1,623 women demonstrated the efficacy of ulipristal acetate for EC, with this compound contributing to understanding the drug's metabolism and effects on pregnancy rates post-administration . The study highlighted that ulipristal was effective in preventing pregnancy when taken within five days after unprotected intercourse.
Case Study 2: Treatment of Uterine Fibroids
In a study examining the effects of ulipristal acetate on uterine fibroids, patients experienced significant reductions in fibroid volume and symptoms. The role of this compound was critical in elucidating the pharmacokinetic profile of ulipristal acetate, thereby enhancing treatment protocols for managing fibroid-related complications .
作用机制
LY-246736 二水合物通过竞争性结合胃肠道中的 μ-阿片受体而发挥作用。这种拮抗作用阻止阿片类药物与这些受体结合,从而抵消阿片类药物对胃肠道运动和分泌的抑制作用。 该化合物不穿过血脑屏障,确保它只影响外周阿片受体 .
类似化合物:
纳洛酮: 另一个 μ-阿片受体拮抗剂,但它能穿过血脑屏障,用于逆转阿片类药物过量。
纳曲酮: 类似于纳洛酮,但作用时间更长,用于治疗阿片类药物和酒精依赖。
甲基纳洛酮: 一种像 LY-246736 二水合物一样在外周起作用的 μ-阿片受体拮抗剂,用于治疗阿片类药物引起的便秘。
独特性: LY-246736 二水合物在其对 μ-阿片受体的选择性高以及其不能穿过血脑屏障方面是独一无二的,这使其成为靶向外周阿片类药物作用而不影响中枢阿片类药物功能的理想选择 .
相似化合物的比较
Naloxone: Another μ-opioid receptor antagonist, but it crosses the blood-brain barrier and is used to reverse opioid overdose.
Naltrexone: Similar to naloxone but has a longer duration of action and is used for opioid and alcohol dependence.
Methylnaltrexone: A peripherally acting μ-opioid receptor antagonist like LY-246736 dihydrate, used to treat opioid-induced constipation.
Uniqueness: LY-246736 dihydrate is unique in its high selectivity for μ-opioid receptors and its inability to cross the blood-brain barrier, making it ideal for targeting peripheral opioid effects without affecting central opioid functions .
生物活性
N,N-Didesmethyl ulipristal is a metabolite of ulipristal acetate, a selective progesterone receptor modulator (SPRM) widely used for emergency contraception and the treatment of uterine fibroids. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy with its parent compound.
Overview of Ulipristal Acetate
Ulipristal acetate functions primarily as an emergency contraceptive by inhibiting or delaying ovulation. It acts on the progesterone receptor (PR) and can exhibit both agonistic and antagonistic properties depending on the hormonal environment and tissue type . The drug is known to reduce endometrial thickness and inhibit follicular rupture when administered at specific times during the menstrual cycle .
This compound: Pharmacological Profile
This compound is formed through the metabolic degradation of ulipristal acetate. Its biological activity is significantly lower than that of ulipristal acetate, with studies indicating that it has approximately 13-fold lower receptor affinity for PR and 100-fold lower potency in inhibiting PR-dependent transcription .
Table 1: Comparative Potency of Ulipristal Compounds
Compound | Receptor Affinity (PR) | Potency (PR-dependent transcription) |
---|---|---|
Ulipristal Acetate | 1.0 (reference) | 1.0 (reference) |
Monodesmethyl Ulipristal | 18-fold less | 18-fold less |
This compound | 13-fold less | 100-fold less |
The primary mechanism by which this compound exerts its effects is through binding to the progesterone receptor, although its efficacy is markedly reduced compared to ulipristal acetate. It also shows some affinity for glucocorticoid receptors but lacks significant anti-glucocorticoid activity at clinically relevant doses .
In Vivo Studies
In animal models, particularly in mice and rats, ulipristal acetate has demonstrated significant anti-progestogen activity, which is not mirrored by this compound. For instance, in studies involving ovulation inhibition, while ulipristal acetate effectively delayed ovulation, its didemethylated metabolite did not show comparable efficacy .
Case Studies and Clinical Findings
- Study on Ovarian Activity : A study examining the effects of ulipristal acetate on ovarian activity found that while it effectively inhibited ovulation when administered at critical times, this compound did not contribute significantly to this effect due to its low potency .
- Efficacy in Contraception : Clinical evaluations have indicated that while ulipristal acetate remains effective as an emergency contraceptive, the metabolites, including this compound, do not retain sufficient biological activity to impact contraceptive outcomes significantly .
Pharmacokinetics
This compound exhibits a plasma half-life that varies across species; however, it is generally shorter than that of its parent compound. The pharmacokinetic profile indicates rapid absorption but limited systemic exposure due to high plasma protein binding (over 94%) .
Table 2: Pharmacokinetic Parameters
Parameter | Ulipristal Acetate | This compound |
---|---|---|
Plasma Half-life | ~32 hours | Shorter than parent |
Protein Binding | >94% | High |
Metabolism | CYP3A4 | Metabolite of UPA |
化学反应分析
Key Synthetic Routes:
- Single-crystal X-ray analysis confirms the (8S,11R,13S,14S,17R) stereochemistry, critical for progesterone receptor antagonism .
- Patents highlight intermediates like 17α-acetoxy-11β-(4-aminophenyl)-19-norpregna-4,9-diene-3,20-dione for scalable production .
Metabolic Pathways
This compound arises primarily through hepatic CYP3A4-mediated metabolism of Ulipristal Acetate:
Metabolic Profile:
Parameter | Value | Significance |
---|---|---|
Primary Enzyme | CYP3A4 | Responsible for oxidative demethylation |
Plasma Half-Life | 32 hrs (parent drug) | Prolonged activity due to high protein binding (98.2%) |
Excretion | 73% fecal, 6% renal | Biliary clearance dominates |
- Key Metabolites :
Degradation Reactions
This compound exhibits instability under specific conditions:
Degradation Pathways:
Condition | Reaction | Outcome |
---|---|---|
Light Exposure | Photolytic cleavage | Forms cyclized derivatives |
Moisture | Hydrolysis of acetyl group | Generates free hydroxyl analogs |
Nitrosation | Reaction with nitrites | Forms N-Nitroso derivatives (potential carcinogens) |
- Stability Data :
Receptor Binding and Inhibitory Activity
Despite reduced potency compared to Ulipristal Acetate, this compound retains pharmacological activity:
Receptor Affinity and Inhibition:
Target | IC₅₀ (nM) | Comparison to Parent Drug |
---|---|---|
Progesterone Receptor (PR) | 95 | 13× weaker |
Glucocorticoid Receptor (GR) | 1,200 | 36× weaker |
Androgen Receptor (AR) | >10,000 | Negligible |
- P-glycoprotein Inhibition : IC₅₀ = 0.732 μM (2× clinical C<sub>max</sub>), suggesting potential drug-drug interactions .
Analytical and Regulatory Considerations
属性
IUPAC Name |
(8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-15(28)26(30)12-11-23-21-9-5-17-13-19(29)8-10-20(17)24(21)22(14-25(23,26)2)16-3-6-18(27)7-4-16/h3-4,6-7,13,21-23,30H,5,8-12,14,27H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDRTMOCVGHUEO-RXDLHWJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579305 | |
Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244206-52-8 | |
Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。